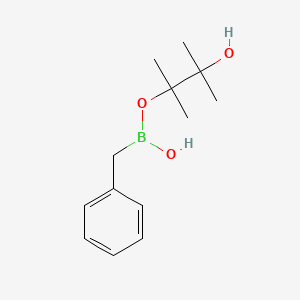

Benzylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of benzylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired ester after purification .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Benzylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzylboronic acid.

Reduction: It can be reduced to form benzyl alcohol.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate.

Major Products:

Oxidation: Benzylboronic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted benzyl derivatives, depending on the coupling partner.

Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of BnBpin is in the Suzuki-Miyaura cross-coupling reaction, where it acts as a coupling partner to form biaryl compounds. This reaction is facilitated by palladium catalysts and is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the successful use of BnBpin in coupling with aryl halides to yield high-purity biaryl products. The reaction conditions were optimized using various palladium catalysts, leading to yields exceeding 90% in some instances .

Chemoselective Benzylation of Aldehydes

BnBpin has been effectively employed for the chemoselective benzylation of aldehydes. In this process, the boronic ester is activated using lithium reagents, allowing for selective transfer of the benzyl group to aldehydes.

Data Table: Chemoselective Benzylation Yields

| Aldehyde | Yield (%) |

|---|---|

| Benzaldehyde | 82 |

| p-Tolualdehyde | 79 |

| Isovaleraldehyde | 75 |

This approach provides an efficient pathway for synthesizing benzylated products with minimal side reactions .

Cu-Catalyzed Reactions with Epoxides

Recent advancements have shown that BnBpin can react with epoxides under copper catalysis, providing a method for regioselective substitutions.

Findings:

In a study, CuI was used as a catalyst to facilitate the reaction between BnBpin and various substituted epoxides, yielding products with excellent regioselectivity at the less substituted position of the epoxide .

Radiolabeling Applications

BnBpin has been utilized in radiolabeling applications, particularly in carbonylation reactions involving carbon-11 isotopes. These reactions are crucial for synthesizing radiotracers used in positron emission tomography (PET).

Example Application:

In Pd(0)-mediated carbonylation reactions, BnBpin was shown to effectively incorporate carbon-11 into organic molecules, enhancing their utility in medical imaging .

Mechanism of Chemoselective Benzylation

The mechanism involves activation of the boronic ester followed by nucleophilic attack on the aldehyde. NMR studies have provided insights into the intermediates formed during this transformation, confirming the role of lithium reagents in facilitating the reaction .

Radical Mechanisms in Photoredox Coupling

Recent studies have explored photoredox coupling mechanisms involving BnBpin, revealing pathways where radical intermediates play a crucial role. This approach opens new avenues for utilizing BnBpin in synthetic chemistry without relying on traditional nucleophiles .

Mécanisme D'action

Benzylboronic acid pinacol ester can be compared with other boronic esters such as phenylboronic acid pinacol ester and cyclopropylboronic acid pinacol ester. While all these compounds are used in Suzuki-Miyaura coupling reactions, this compound is unique due to its specific reactivity and the types of products it forms .

Comparaison Avec Des Composés Similaires

- Phenylboronic acid pinacol ester

- Cyclopropylboronic acid pinacol ester

- Allylboronic acid pinacol ester

Benzylboronic acid pinacol ester stands out for its versatility and efficiency in forming complex organic molecules, making it a valuable tool in both academic and industrial research .

Propriétés

IUPAC Name |

benzyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BO3/c1-12(2,15)13(3,4)17-14(16)10-11-8-6-5-7-9-11/h5-9,15-16H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCDWDCNPGFCJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC=CC=C1)(O)OC(C)(C)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.